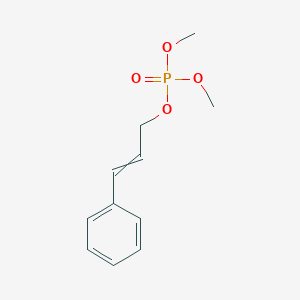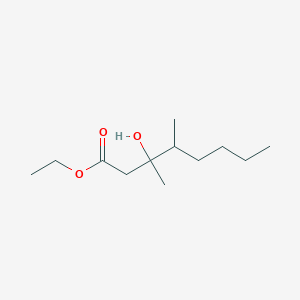
Ethyl 3-hydroxy-3,4-dimethyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hydroxy-3,4-dimethyloctanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes a hydroxyl group and two methyl groups on an octanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-3,4-dimethyloctanoate typically involves esterification reactions. One common method is the reaction of 3-hydroxy-3,4-dimethyloctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxy-3,4-dimethyloctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Formation of 3-oxo-3,4-dimethyloctanoic acid.
Reduction: Formation of 3-hydroxy-3,4-dimethyloctanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-3,4-dimethyloctanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality, which can be hydrolyzed in vivo to release active compounds.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma and as an intermediate in the synthesis of other esters.
Mechanism of Action
The mechanism by which ethyl 3-hydroxy-3,4-dimethyloctanoate exerts its effects depends on its chemical structure. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with biological targets. The molecular pathways involved may include enzymatic hydrolysis by esterases and subsequent interactions with cellular receptors.
Comparison with Similar Compounds
Ethyl 3-hydroxy-3-methyloctanoate: Similar structure but with one less methyl group.
Ethyl 3-hydroxy-4-methyloctanoate: Similar structure but with the methyl group on a different carbon.
Ethyl 3-hydroxy-3,4-dimethylhexanoate: Similar structure but with a shorter carbon chain.
Uniqueness: Ethyl 3-hydroxy-3,4-dimethyloctanoate is unique due to the presence of two methyl groups on adjacent carbons, which can influence its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
CAS No. |
65790-83-2 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3,4-dimethyloctanoate |
InChI |
InChI=1S/C12H24O3/c1-5-7-8-10(3)12(4,14)9-11(13)15-6-2/h10,14H,5-9H2,1-4H3 |
InChI Key |
BITKIXPLNCJOGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(C)(CC(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



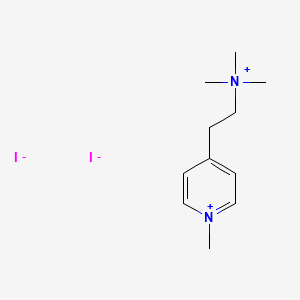
![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)
![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)

![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)
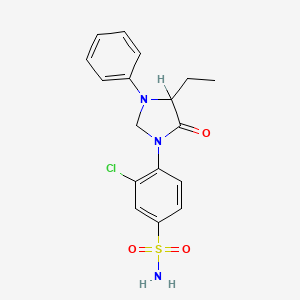


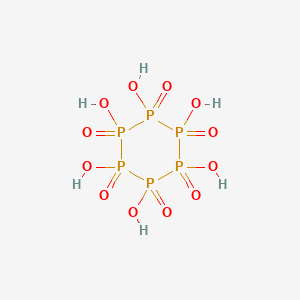
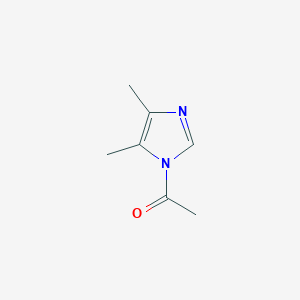
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)
